pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fascinating heterocyclic compound, combining the pyridine, triazole, and pyrimidine rings. Such hybrid structures can display unique chemical behaviors and properties. This compound finds significant importance in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions
Several synthetic methodologies exist for the construction of this compound. Commonly, synthesis involves cyclization reactions where intermediates like pyridines and triazoles interact under controlled conditions. Typical starting materials include aminopyridines and hydrazonyl halides, which undergo cyclization in the presence of strong acids or bases.
Industrial Production Methods
For industrial-scale production, methods need optimization for yield, purity, and cost-effectiveness. One common approach is the use of flow chemistry, allowing for continuous production under strict quality control. This method ensures consistent reaction conditions and reduces the likelihood of side reactions.
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like peroxides or molecular oxygen.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: : Halogenating agents such as chlorine or bromine in the presence of catalysts like iron chloride.
Major Products Formed
Depending on the reaction type, the major products can vary. For instance, oxidation may introduce oxygen-containing functional groups like hydroxyl or carbonyl, while reduction often results in hydrogenation of double bonds or removal of oxygen atoms.
Mechanism of Action
Target of Action
The primary targets of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are Cyclin-Dependent Kinases (CDKs) and adenosine receptors . CDKs are key regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for cancer treatment . Adenosine receptors play a crucial role in various physiological processes, including inflammation and neurotransmission .
Mode of Action
This compound interacts with its targets by binding to their active sites. For CDK2, the compound fits well into the active site through essential hydrogen bonding with Leu83 . For adenosine receptors, the compound’s binding mode is driven by the substitution present at the 5 position .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound can halt cell cycle progression, leading to the inhibition of cell proliferation . The interaction with adenosine receptors can affect various physiological processes, depending on the specific subtype of adenosine receptor targeted .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . The interaction with adenosine receptors can lead to changes in various physiological processes .
Biochemical Analysis
Biochemical Properties
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cyclin-dependent kinases (CDKs), where this compound acts as an inhibitor. This inhibition affects the phosphorylation of key proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to bind to adenosine receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By modulating these pathways, this compound influences gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with adenosine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on cyclin-dependent kinases and adenosine receptors, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to this compound may result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways, which could mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclin-dependent kinases and adenosine receptors, leading to reduced tumor growth and increased apoptosis in cancer cells . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as hexokinase and pyruvate kinase . This modulation affects metabolite levels and energy production, impacting cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus . Binding proteins, such as albumin, facilitate the distribution of this compound within tissues, enhancing its bioavailability and therapeutic potential . The localization and accumulation of this compound are crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with cyclin-dependent kinases and adenosine receptors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific compartments or organelles, enhancing its biological effects. The subcellular localization of this compound is essential for its role in regulating cellular processes and therapeutic applications.
Scientific Research Applications
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one finds applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique ring structure.
Medicine: : Explored for therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in materials science for developing novel polymers and coatings.
Comparison with Similar Compounds
Compared to other compounds like pyridopyrimidines or triazolopyrimidines, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one offers unique properties due to its three-ring fusion. Similar compounds include:
Pyridopyrimidines: : Known for their use in kinase inhibitors.
Triazolopyrimidines: : Often used in antiviral agents.
Uniqueness
The integration of pyridine, triazole, and pyrimidine rings into a single framework imparts distinctive electronic and steric properties, making this compound particularly valuable in synthetic and medicinal chemistry.
There you go This should give you a detailed overview of the compound
Properties
IUPAC Name |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTICOWTACQVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=NC=N3)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587953 | |
Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932233-33-5 | |
Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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